5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid
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Overview
Description
5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid: is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, an isopropylamino group at the 4th position, and a sulfonic acid group at the 3rd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Isopropylamination: The addition of an isopropylamino group at the 4th position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, isopropylamination, and sulfonation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced derivatives of the compound.
Coupling Products: Coupled products with new carbon-carbon bonds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of new chemical bonds.
Biology and Medicine:
Drug Development: The compound may be used in the development of pharmaceuticals due to its unique chemical properties.
Biological Studies: It can be used in studies to understand biological processes and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a reactant in substitution and coupling reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- 5-Bromo-4-(methylamino)pyridine-3-sulfonic acid
- 5-Bromo-4-(ethylamino)pyridine-3-sulfonic acid
- 5-Bromo-4-(tert-butylamino)pyridine-3-sulfonic acid
Comparison:
- Uniqueness: The presence of the isopropylamino group in 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid provides unique steric and electronic properties compared to its analogs with different alkylamino groups. This can influence its reactivity and applications in various chemical reactions.
- Reactivity: The reactivity of the compound can vary based on the size and electronic nature of the substituents on the pyridine ring.
Properties
Molecular Formula |
C8H11BrN2O3S |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H11BrN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
CMNSISVWEGDRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Br |
Origin of Product |
United States |
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